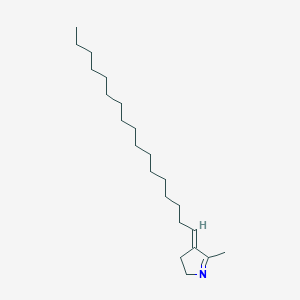
15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid
描述
(±)15-HETE is one of the six monohydroxy fatty acids produced by the non-enzymatic oxidation of arachidonic acid. The biological activity of (±)15-HETE is similar to that of its constituent enantiomers.
(5Z,8Z,11Z,13E)-15-HETE is a HETE that is (5Z,8Z,11Z,13E)-15-hydroxyicosa-5,8,11,13-tetraenoic acid bearing a hydroxy substituent at position 15. It has a role as a mouse metabolite. It derives from an icosa-5,8,11,13-tetraenoic acid. It is a conjugate acid of a (5Z,8Z,11Z,13E)-15-HETE(1-).
作用机制
Target of Action
15-HETE is a major arachidonic acid metabolite produced from the 15-lipoxygenase pathway . It is known to be a potent inhibitor of 5-lipoxygenase , an enzyme that plays a crucial role in the biosynthesis of leukotrienes, a group of bioactive lipids that mediate various physiological and pathophysiological processes .
Mode of Action
15-HETE suppresses the 5-lipoxygenation of arachidonic acid in human polymorphonuclear leukocytes . This suppression of 5-lipoxygenase activity by 15-HETE results in the reduction of leukotriene production, thereby modulating inflammatory responses .
Biochemical Pathways
The biosynthesis of 15-HETE starts with the hydrolysis of polyunsaturated fatty acids (PUFA) from membrane phospholipid pool via phospholipase A2 . The free PUFA then serve as substrates for 15-lipoxygenase to form 15-HETE . This compound is involved in various biochemical pathways, including the regulation of inflammation and cell growth .
Pharmacokinetics
It is known that this compound is unstable to oxygen and direct sunlight , which may affect its bioavailability and efficacy.
Result of Action
The activation of peroxisome proliferator-activated receptor gamma (PPARgamma) by 15-HETE inhibits cell growth and induces apoptosis in some cancers . Furthermore, 15-HETE is involved in the regulation of inflammatory responses through its inhibitory effect on 5-lipoxygenase .
Action Environment
Environmental factors such as oxygen levels and exposure to sunlight can influence the action, efficacy, and stability of 15-HETE . Moreover, the diet of an organism can also affect the production of 15-HETE, as seen in a study where Drosophila fed diets supplemented with eicosapentaenoic acid (EPA) and arachidonic acid (ARA) yielded 15-HETE .
生化分析
Biochemical Properties
15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid is involved in several biochemical reactions, primarily through its interaction with enzymes, proteins, and other biomolecules. One of the key enzymes that interact with this compound is 15-lipoxygenase, which catalyzes the formation of this compound from arachidonic acid. This compound also interacts with peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression related to lipid metabolism and inflammation . Additionally, this compound can inhibit the activity of 5-lipoxygenase, another enzyme involved in the metabolism of arachidonic acid .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to inhibit cell proliferation and induce apoptosis in certain cancer cell lines, such as colorectal and prostate cancer cells . This compound also influences cell signaling pathways, including the activation of PPARγ, which modulates the expression of genes involved in inflammation and lipid metabolism . Furthermore, this compound can affect cellular metabolism by altering the levels of key metabolic enzymes and proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to and activates PPARγ, leading to changes in gene expression that regulate lipid metabolism and inflammatory responses . Additionally, this compound can inhibit the activity of 5-lipoxygenase, reducing the production of pro-inflammatory leukotrienes . This compound also modulates the activity of other signaling molecules and transcription factors, contributing to its diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable when stored at low temperatures and protected from light . Its biological activity may decrease over time due to degradation and metabolism. Long-term studies have shown that this compound can have sustained effects on cellular function, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can exert anti-inflammatory and anti-proliferative effects without causing significant toxicity . At higher doses, this compound may cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosage ranges.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as 15-lipoxygenase and 5-lipoxygenase . This compound is a metabolite of arachidonic acid and can be further metabolized to other eicosanoids, including leukotrienes and lipoxins . The metabolic flux and levels of metabolites can be influenced by the activity of these enzymes and the availability of cofactors.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. This compound can be incorporated into cellular membranes and lipid droplets, affecting its localization and accumulation . The transport and distribution of this compound can also be influenced by its interactions with other lipids and proteins involved in lipid metabolism .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in cellular membranes, where it can interact with membrane-bound enzymes and receptors . Additionally, this compound can be found in the cytosol and lipid droplets, where it may undergo further metabolism and exert its biological effects . Post-translational modifications and targeting signals can also influence the subcellular localization of this compound.
属性
IUPAC Name |
(5Z,8Z,11Z,13E)-15-hydroxyicosa-5,8,11,13-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFATNQSLKRBCI-USWFWKISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(/C=C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71030-36-9 | |
| Record name | 15-HETE | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71030-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



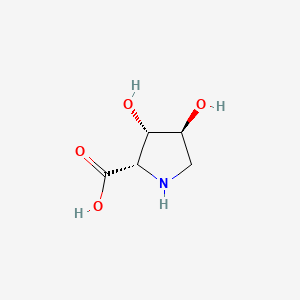
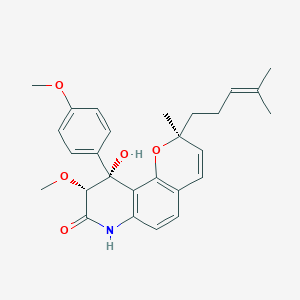
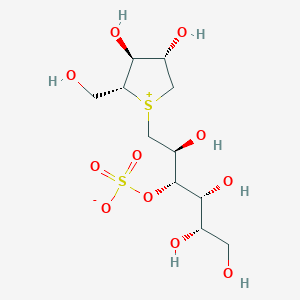

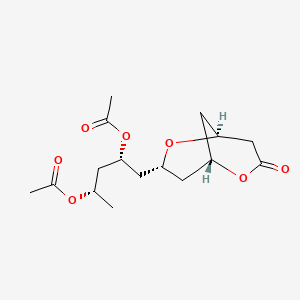
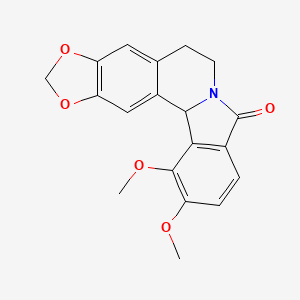
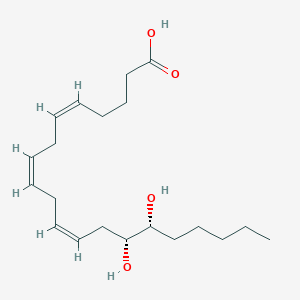

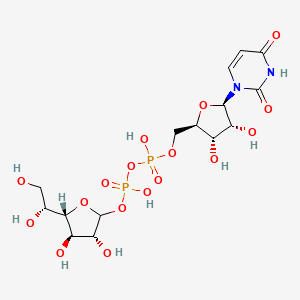
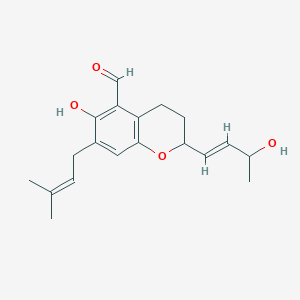
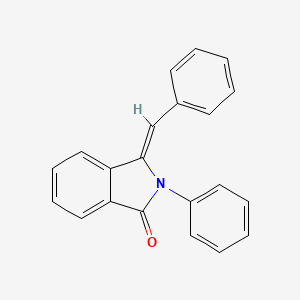
![[(1R,2S,3E,7S,11E,13R,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] 2-(dimethylamino)acetate](/img/structure/B1243577.png)
